3-(methoxymethyl)-4-(3-methoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(Methoxymethyl)-4-(3-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-4-(3-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic acid, to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-4-(3-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
3-(Methoxymethyl)-4-(3-methoxyphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-4-(3-methoxyphenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: A compound with similar methoxyphenyl functionality but different reactivity due to the presence of a boronic acid group.
3-Methoxyphenylacetylene: Another compound with a methoxyphenyl group, but with an alkyne functionality.
Uniqueness
3-(Methoxymethyl)-4-(3-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both methoxymethyl and methoxyphenyl groups attached to a pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(methoxymethyl)-4-(3-methoxyphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-7-10-11(12(13)15-14-10)8-4-3-5-9(6-8)17-2/h3-6H,7H2,1-2H3,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJZOEPUZZKMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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